Methyl 4-iodobutanoate is a chemical compound primarily used as a reagent in organic synthesis. [, , ] It is a colorless liquid, although commercial samples may appear yellowish. [] While its role in scientific research is primarily as a building block for more complex molecules, its specific applications vary widely across different fields of study.
While methyl 4-iodobutanoate itself is not discussed as an antihypertensive agent, methyldopa, which is structurally different but shares the methyl group and has a role in adrenergic inhibition, has been used for over 25 years as an antihypertensive agent1. This suggests that methyl 4-iodobutanoate could potentially be explored for similar applications if it can interact with adrenergic pathways.
The study of methyl 4-oxo-4-phenylbut-2-enoate demonstrates in vivo activity against MRSA by inhibiting a key enzyme in the menaquinone biosynthesis pathway2. This indicates that methyl 4-iodobutanoate could potentially be investigated for antibacterial properties, especially if it can be shown to interact with similar bacterial pathways.
Aryl substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates have been studied for their ability to inhibit rat liver microsomal retinoic acid metabolising enzymes3. The potency of these inhibitors varied, with some analogues showing significant inhibitory activity. This suggests that methyl 4-iodobutanoate, if it shares similar structural characteristics, could be a candidate for modulating metabolic enzymes.
The papers provided do not directly address the mechanism of action of methyl 4-iodobutanoate. However, they do provide information on the mechanisms of action for similar compounds. For example, methyl 4-oxo-4-phenylbut-2-enoate has been shown to inhibit MenB in the bacterial menaquinone biosynthesis pathway, which is crucial for bacterial respiration2. This inhibition is achieved through the formation of an adduct with coenzyme A (CoA), which then binds to the target enzyme with high affinity. Although methyl 4-iodobutanoate is not specifically mentioned, it is possible that it could act in a similar manner if it shares functional groups that are key to the activity of these compounds.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6